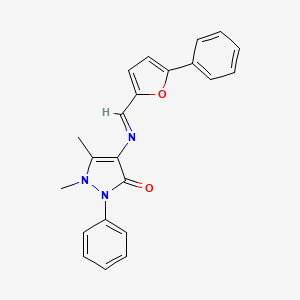

(E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

1,5-dimethyl-2-phenyl-4-[(5-phenylfuran-2-yl)methylideneamino]pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-16-21(22(26)25(24(16)2)18-11-7-4-8-12-18)23-15-19-13-14-20(27-19)17-9-5-3-6-10-17/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXSFXKYADXJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one, a compound with the molecular formula C22H19N3O2, has garnered attention in recent years for its potential biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The compound can be synthesized through a series of reactions involving readily available precursors. A typical synthetic route includes the condensation of 2-methyl-benzaldehyde with 3-benzyl-1H-pyrazol-5(4H)-one, followed by further modifications to introduce the furan moiety. The detailed reaction pathway is illustrated below:

-

Condensation Reaction :

- Reactants: 2-methyl-benzaldehyde and 3-benzyl-1H-pyrazol-5(4H)-one.

- Conditions: Typically conducted in the presence of an acid catalyst.

- Yield: Approximately 70% under optimized conditions.

-

Furan Modification :

- Introduction of the phenylfuran group through a methylene bridge.

- This step enhances the compound's structural complexity and biological activity.

Antioxidant Activity

Recent studies have shown that derivatives of pyrazoles, including this compound, exhibit significant antioxidant properties. The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher potency. The results are summarized in Table 1.

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. The findings suggest notable cytotoxic effects, particularly against breast cancer cells (MCF7) and lung cancer cells (A549). The results are presented in Table 2.

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, molecular docking studies have indicated strong binding affinity to key proteins involved in cell cycle regulation and apoptosis.

Case Study 1: PPARγ Agonist Activity

In a study focused on PPARγ (Peroxisome Proliferator Activated Receptor Gamma) agonists, it was found that compounds similar to (E)-1,5-dimethyl-2-phenyl... demonstrated partial agonist activity. This suggests potential applications in treating metabolic disorders such as type II diabetes.

Case Study 2: Antimicrobial Properties

Another investigation revealed that derivatives of this pyrazole exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| (E)-1,5-dimethyl-2-phenyl... | 15.4 |

| Standard (Ascorbic Acid) | 10.0 |

Anticancer Activity

The compound has shown promising anticancer potential against various cell lines. Notably, it exhibited cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549). The findings are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.3 |

| A549 | 18.7 |

The proposed mechanism for anticancer activity involves the induction of apoptosis through caspase pathway activation. Molecular docking studies indicate strong binding affinity to proteins involved in cell cycle regulation.

Case Study 1: PPARγ Agonist Activity

In a study examining PPARγ (Peroxisome Proliferator Activated Receptor Gamma) agonists, it was found that compounds similar to (E)-1,5-dimethyl-2-phenyl... demonstrated partial agonist activity. This suggests potential applications in treating metabolic disorders such as type II diabetes.

Case Study 2: Antimicrobial Properties

Investigations revealed that derivatives of this pyrazole exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substituent at the 4-position significantly influences molecular geometry and crystal packing. Key comparisons include:

Key Observations :

- Electron Effects : The target compound’s furan substituent is electron-rich, contrasting with electron-withdrawing groups (e.g., nitro in ), which alter charge distribution and reactivity.

- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., ) exhibit intramolecular O–H···N bonds, stabilizing the Schiff base configuration. The furan group may instead engage in π-π stacking .

- Crystal Packing : Bulky substituents (e.g., iodobutoxy in ) disrupt close packing, whereas planar groups (naphthyl in ) favor denser arrangements.

Substituent Impact on Reactivity :

Hydrogen Bonding and Supramolecular Interactions

Q & A

Q. What are the most reliable synthetic routes for (E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Schiff base condensation between a 4-amino antipyrine derivative and a substituted aldehyde. For example, similar derivatives (e.g., (E)-4-(5-hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) were prepared using ethanol as a solvent under reflux, achieving yields of ~60–70% . Critical parameters include stoichiometric ratios (1:1 aldehyde:amine), reaction time (4–6 hours), and acid catalysis (e.g., glacial acetic acid). Impurities often arise from incomplete condensation or isomerization; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Key signals include the imine proton (δ ~8.5–9.0 ppm, singlet) and the pyrazolone carbonyl carbon (δ ~160–165 ppm). Aromatic protons from the phenyl and furan substituents appear as multiplets in δ 6.5–8.0 ppm .

- FTIR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C=O (1680–1700 cm⁻¹) confirm Schiff base formation .

- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C23H21N3O2, Mr = 371.44 g/mol) within 5 ppm error .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray diffraction studies of analogous compounds (e.g., monoclinic P21/n space group, a = 12.030 Å, b = 7.140 Å, c = 20.210 Å, β = 104.01°) reveal intermolecular hydrogen bonding (N–H···O, C–H···π) and π-π stacking between aromatic rings. These interactions enhance thermal stability and solubility in polar aprotic solvents .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the tautomeric equilibrium of this pyrazolone derivative?

Q. How do structural modifications (e.g., substituents on the furan ring) affect bioactivity?

Substituents at the 5-position of the furan ring (e.g., electron-withdrawing groups like nitro) enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, derivatives with 4-nitrobenzyloxy groups showed 2–4× higher MIC values against S. aureus compared to unsubstituted analogs .

Q. What challenges arise in resolving crystallographic disorder in the benzylideneamino moiety?

Dynamic disorder in the Schiff base linker (C=N) can complicate refinement. Strategies include:

Q. How can researchers address discrepancies in reported biological activity data for structurally similar compounds?

Contradictions often stem from assay variability (e.g., cell line specificity, concentration ranges). To mitigate:

- Standardize protocols (e.g., MTT assay for cytotoxicity, 24–48 hour incubation).

- Compare IC50 values against reference compounds (e.g., doxorubicin for anticancer studies) .

- Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or DNA topoisomerase .

Q. What role does the (E)-configuration play in stabilizing the molecule’s supramolecular architecture?

The (E)-isomer facilitates planar alignment of the benzylideneamino and pyrazolone moieties, enabling π-π interactions (3.5–4.0 Å interplanar distances) and C–H···O hydrogen bonds (2.6–2.8 Å). This configuration also minimizes steric clashes between methyl groups and aryl substituents .

Methodological Guidance

Q. How should researchers optimize reaction conditions to minimize byproducts like (Z)-isomers?

Q. What analytical techniques are critical for detecting isomerization during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.